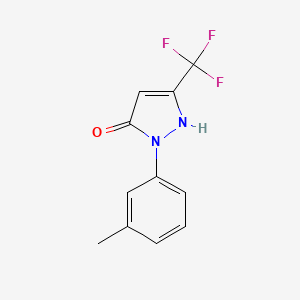

1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O/c1-7-3-2-4-8(5-7)16-10(17)6-9(15-16)11(12,13)14/h2-6,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUAMLAKMYBPWHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the reaction of 3-methylphenylhydrazine with trifluoroacetic acid and an appropriate aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Drug Development

5-MTP serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in developing:

- Antimicrobial Agents : Research indicates that derivatives of 5-MTP exhibit antimicrobial properties, making them potential candidates for new antibiotics .

- Anti-inflammatory Drugs : Some studies have shown that compounds related to 5-MTP can inhibit inflammatory pathways, suggesting their use in anti-inflammatory therapies .

Case Studies

A notable study demonstrated the synthesis of a series of pyrazole derivatives based on 5-MTP, which showed promising results against several bacterial strains. The derivatives were evaluated for their Minimum Inhibitory Concentration (MIC), revealing effective antibacterial activity comparable to existing antibiotics .

Herbicide Development

5-MTP is primarily recognized for its application in the formulation of herbicides, notably pyroxasulfone, which is used to control weeds in various crops. The compound's trifluoromethyl group enhances its herbicidal efficacy by improving its metabolic stability and selectivity .

Research Findings

Research has indicated that formulations containing 5-MTP can effectively target specific weed species while minimizing damage to crops, leading to increased agricultural yields . Additionally, field trials have shown that pyroxasulfone-based herbicides exhibit longer residual activity in soil compared to traditional herbicides.

Synthetic Methods

The synthesis of 5-MTP involves several methods, with a focus on achieving high selectivity and yield:

- A common method includes the reaction of methyl hydrazine with trifluoroacetyl compounds under controlled conditions, yielding high purity products with minimal byproducts .

| Method | Yield (%) | Selectivity (%) |

|---|---|---|

| Methyl Hydrazine Reaction | 86.5 | 96:4 |

This table summarizes the efficiency of the synthetic method used for producing 5-MTP.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, leading to modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent types and positions. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Features and Properties of Comparable Pyrazole Derivatives

Impact of Substituents on Properties

Trifluoromethyl Group :

- Present in all compared compounds, this group enhances metabolic stability and electronegativity, making derivatives resistant to enzymatic degradation .

- Position matters: At position 3 (target compound), it withdraws electrons from the pyrazole ring, whereas at position 5 (1,4-dimethyl derivative), it may influence tautomerism .

Hydroxyl Group :

- The hydroxyl group at position 5 in the target compound and 5-MTP enables hydrogen bonding, improving interactions with biological targets (e.g., enzymes or receptors). Compounds lacking this group (e.g., 1-methyl-5-nitrophenyl derivative) exhibit reduced solubility .

In contrast, the 4-nitrophenyl group introduces strong electron-withdrawing effects, favoring redox reactions .

Biological Activity

1-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol, also known as 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 166.101 g/mol

- Melting Point : 177-179 °C

- Boiling Point : Predicted at 224.4 °C

- Density : Approximately 1.50 g/cm³

- LogP (Partition Coefficient) : 1.1445

- Polar Surface Area (PSA) : 38.05 Ų

Pharmacological Activity

The biological activity of this compound is primarily linked to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and bioactivity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including HeLa and A375. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

| Compound | IC (µM) | Target |

|---|---|---|

| Example A | 0.36 | CDK2 |

| Example B | 1.8 | CDK9 |

Inhibition of Enzymatic Activity

The trifluoromethyl group has been shown to enhance the potency of inhibitors targeting enzymes such as reverse transcriptase and serotonin uptake mechanisms. The presence of the -CF group can significantly increase binding affinity due to its electron-withdrawing nature, which stabilizes interactions with the enzyme's active site .

Study on Antiproliferative Effects

A study conducted on the antiproliferative effects of pyrazole derivatives demonstrated that modifications at the 3-position significantly influenced biological activity. In vitro assays revealed that certain derivatives effectively inhibited cell proliferation in various cancer lines, supporting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Research focusing on SAR has highlighted that the introduction of a trifluoromethyl group at strategic positions can lead to enhanced biological activity. For example, a comparative analysis showed that derivatives with this modification had up to six-fold greater potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts .

Q & A

Q. Table 1. Key Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclocondensation | Hydrazine, AcOH/EtOH, reflux | 75–85 | |

| Lithiation-alkylation | n-BuLi/THF, −78°C to rt | 60–70 |

Q. Table 2. Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P1̄ | |

| Hydrogen bonds | O-H···N (2.85 Å) | |

| R-factor | 0.045 |

Critical Analysis of Contradictions

- Predicted vs. Observed pKa : Predicted pKa (8.08 ) may differ from experimental values due to solvent effects. Validate via potentiometric titration in 20% MeOH/water .

- Spectral Discrepancies : Disordered CF3 groups in XRD may lead to underestimated thermal motion in NMR models. Use dynamic NMR (DNMR) to resolve fluxional behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.